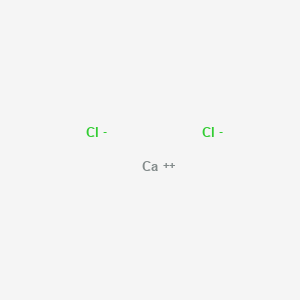

Calcium dichloride

描述

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999)

Calcium dichloride is a calcium salt, an inorganic chloride and an inorganic calcium salt. It has a role as a fertilizer.

Calcium chloride is an ionic compound of calcium and chlorine. It is highly soluble in water and it is deliquescent. It is a salt that is solid at room temperature, and it behaves as a typical ionic halide. It has several common applications such as brine for refrigeration plants, ice and dust control on roads, and in cement. It can be produced directly from limestone, but large amounts are also produced as a by-product of the Solvay process. Because of its hygroscopic nature, it must be kept in tightly-sealed containers.

Calcium Chloride is a crystalline, white substance, soluble in water, Calcium Chloride is the chloride salt of calcium, a bivalent metallic element with many crucial biological roles. Calcium is a major constituent of the skeleton but plays many roles as an intracellular and plasma ion as well. In medicine, calcium chloride is also used as a 10% solution in injection, for calcium replenishment. (NCI04)

A salt used to replenish calcium levels, as an acid-producing diuretic, and as an antidote for magnesium poisoning.

See also: Chloride Ion (has active moiety); Calcium Cation (has active moiety) ... View More ...

属性

| Calcium chloride in water dissociates to provide calcium (Ca2+) and chloride (Cl-) ions. They are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output. For hyperkalemia, the influx of calcium helps restore the normal gradient between threshold potential and resting membrane potential. | |

CAS 编号 |

14639-81-7 |

分子式 |

CaCl2 |

分子量 |

110.98 g/mol |

IUPAC 名称 |

calcium;dichloride |

InChI |

InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2 |

InChI 键 |

UXVMQQNJUSDDNG-UHFFFAOYSA-L |

杂质 |

The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |

规范 SMILES |

[Cl-].[Cl-].[Ca+2] |

沸点 |

1935 °C 1670 °C |

颜色/形态 |

White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |

密度 |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |

熔点 |

775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |

物理描述 |

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |

相关CAS编号 |

10043-52-4 (Parent) 10035-04-8 (dihydrate) |

溶解度 |

Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8817786.png)

![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)

![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)

![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)